Methaqualone, commonly known by its brand name Quaalude, is a synthetic, sedative-hypnotic drug that gained notoriety in the 1960s and 1970s for its widespread recreational use and potential for abuse. Despite its initial therapeutic applications as a safe hypnotic agent, the drug's addictive properties and associated health risks led to its decline in medical use and eventual ban in many countries10.
Initially, methaqualone was used to treat insomnia and as a muscle relaxant due to its sedative properties. It was found to be effective in inducing sleep and reducing anxiety, although its therapeutic use has been largely discontinued due to the high risk of addiction and overdose10.
Toxicological studies have shown that methaqualone can cause blood-related toxicities, such as conjunctival, retinal, and gastrointestinal hemorrhage. It antagonizes Vitamin K in the blood clotting pathways, leading to increased prothrombin time and partial thromboplastin time, and decreased factors V and VII4. These findings are crucial for understanding the adverse effects of methaqualone abuse and for forensic investigations.
Methaqualone's impact on the central nervous system extends to altering the receptive-field sizes of primary somatosensory cortical neurons through a GABA-mediated mechanism. This action may explain the peripheral paresthesia and transient numbness reported by users7.
Intravenous administration of methaqualone in cats has been shown to produce hypotension, primarily through centrally mediated depression of sympathetic neural outflow to the heart and vasculature. This effect is complemented by direct relaxation of vascular smooth muscle and myocardial depression5.
Methaqualone has been found to significantly stimulate the activity of hepatic δ-aminolevulinic acid synthetase, the rate-limiting enzyme in heme biosynthesis in mammals. This suggests that the drug may alter hepatic heme metabolism, particularly at overdose levels8.
Studies on the pharmacokinetics of methaqualone have revealed its presence in human serum and cerebrospinal fluid after oral intake. The drug's transportation into the cerebrospinal fluid and its serum protein-binding dynamics have been investigated, providing insights into its distribution and potential therapeutic activity6.
Research into the hydrogen bonding interactions of methaqualone with various ligands, such as alcohols, naphthols, and nitrophenols, has attempted to elucidate the drug's mechanism of action. These studies suggest that H-bonding, water structure, and hydrophobic interactions may play a role in methaqualone's pharmacological effects9.
Methaqualone-D7 is synthesized from methaqualone, which itself is derived from the condensation of N-acetylanthranilic acid and o-toluidine. The deuterated form incorporates deuterium atoms, which serve as isotopic labels that allow for more precise tracking in analytical chemistry applications. It falls under the classification of organic compounds, specifically within the category of heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of methaqualone-D7 can be achieved through several methods, with the most notable being a one-step synthesis from N-acetylanthranilic acid and o-toluidine. This process occurs without the use of a catalyst. The general reaction can be summarized as follows:
Methaqualone-D7 retains the core structure of methaqualone but includes deuterium atoms at specific positions in the molecular framework. The molecular formula for methaqualone is , while that for methaqualone-D7 is .
Methaqualone-D7 participates in various chemical reactions typical of its parent compound:
Methaqualone acts primarily as a central nervous system depressant:
Methaqualone-D7 possesses distinct physical and chemical properties:
Methaqualone-D7 has several important applications:
Methaqualone-D7 (C₁₆H₇D₇N₂O; CAS 136765-41-8) is a deuterated analog of the sedative-hypnotic compound methaqualone, featuring seven deuterium atoms strategically replacing hydrogen atoms at the 2-methylphenyl ring positions. This isotopic modification yields a molecular weight of 257.34 g/mol compared to 250.30 g/mol for the non-deuterated parent compound [1] [7] [8]. The deuterium atoms are incorporated at the ortho-methyl group (forming a CD₃ moiety) and at four aromatic ring positions (C3, C4, C5, C6), preserving the quinazolinone core structure responsible for GABAergic activity while altering physicochemical properties. The compound typically exists as a solid or in methanolic solution (0.1 mg/mL), with a melting point of 113°C and flash point of 9.7–49.5°F (closed cup) [7] [8].
The structural integrity of Methaqualone-D7 is validated through spectroscopic characterization, including nuclear magnetic resonance (NMR) shifts corresponding to deuterium substitution and mass spectral fragmentation patterns showing the characteristic [M+H]⁺ ion at m/z 257.1546 [7] [8]. Isotopic purity exceeds 99% in certified reference materials, critical for minimizing kinetic isotope effects during analytical applications [8]. The SMILES notation ([2H]c1c([2H])c([2H])c(c(N2C(=Nc3ccccc3C2=O)C)c1[2H])C([2H])([2H])[2H]
) and InChI key (JEYCTXHKTXCGPB-ZMMMWQAQSA-N
) encode the specific deuterium positions, enabling precise computational modeling [8].
Table 1: Physicochemical Properties of Methaqualone-D7
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₆H₇D₇N₂O | High-resolution MS |
Molecular Weight | 257.34 g/mol | Calculated |
Deuterium Positions | 2-methylphenyl ring (CD₃ + C4D₄) | ¹H-NMR/²H-NMR |
CAS Number | 136765-41-8 | - |
Storage Stability | -20°C in methanol | Long-term stability studies |
Certified Purity | >99% isotopic purity | LC-MS/MS |
The development of deuterated pharmaceuticals evolved from isotopic tracer techniques pioneered in the 1960s to targeted drug design strategies. Methaqualone-D7 emerged as part of this broader trajectory, initially synthesized to address research challenges in quantifying the abused sedative methaqualone [6] [9]. Deuterium incorporation leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6–10-fold slower metabolic cleavage compared to carbon-hydrogen bonds due to reduced zero-point energy and higher activation energy barriers [9]. This principle was exploited in early deuterated analogs like deuterated chlorpromazine (1970s) to prolong half-life and mitigate toxicity.
Methaqualone-D7 specifically enabled breakthroughs in elucidating the multifaceted GABAA receptor modulation mechanism of its parent compound. Research demonstrated methaqualone’s activity as a mixed positive/negative allosteric modulator at αβδ GABAA subtypes, distinct from benzodiazepines or barbiturates [9]. Deuterated analogs facilitated receptor binding studies by providing spectrally distinct yet pharmacologically identical probes. Patent analyses reveal a shift from simple isotopic labeling (e.g., Methaqualone-D7) to purpose-built deuterated drugs like deutetrabenazine, with over 50 clinical-stage deuterated candidates by 2025 [10].
Methaqualone-D7 serves as an essential internal standard in quantitative bioanalysis due to its near-identical chemical behavior to methaqualone with distinct mass spectral signatures. This application is critical for:
Table 2: Analytical Applications of Methaqualone-D7 in Biomedical Research
Application | Matrix | Method | Key Performance |
---|---|---|---|
Bioavailability Assessment | Rat plasma | LC-MS/MS (HGR4113-d7 model) | Inter-dose variability reduction |
Illicit Drug Detection | Human blood/urine | GC-MS/MS | LOD: 0.5 ng/mL; LOQ: 2 ng/mL |
Metabolite Profiling | Liver microsomes | HRAM LC-MS | Discrimination of hydroxylation sites |
Method Validation | Forensic samples | ISO 17025 protocols | Accuracy: 94–106%; CV < 8% |
The deuterium labeling strategy minimizes matrix effects in mass spectrometry, improving calibration linearity (R² > 0.998) across 5–1000 ng/mL ranges [3] [6] [8]. This precision is indispensable for distinguishing methaqualone from structural analogs in polydrug abuse cases and for establishing concentration-response relationships in receptor binding studies [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7